molecular formula C16H13NO4S B12883057 Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- CAS No. 639785-67-4

Benzenesulfonamide, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-

Cat. No.: B12883057
CAS No.: 639785-67-4
M. Wt: 315.3 g/mol
InChI Key: KKUOWOQXXDOGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide is a complex organic compound that features a furan ring fused with a phenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of a furan ring followed by sulfonamide formation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. The final product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form more complex structures.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are compounds associated with inflammation and pain. The furanone structure is believed to be crucial for this inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Oxo-4-phenyl-2,5-dihydrofuran-3-yl)benzenesulfonamide is unique due to its specific combination of a furan ring and a benzenesulfonamide moiety, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

639785-67-4

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

4-(5-oxo-4-phenyl-2H-furan-3-yl)benzenesulfonamide

InChI

InChI=1S/C16H13NO4S/c17-22(19,20)13-8-6-11(7-9-13)14-10-21-16(18)15(14)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,19,20)

InChI Key

KKUOWOQXXDOGDC-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.